4-Amino-1,3,5-triazinan-2-one is an organic compound belonging to the triazine family, characterized by its unique three-ring structure containing nitrogen atoms. Its molecular formula is , and it has a molar mass of approximately 112.09 g/mol. The compound appears as a white to off-white crystalline solid and has a melting point exceeding 300 °C. It is slightly soluble in aqueous bases and dimethyl sulfoxide when heated, indicating its moderate reactivity and potential for various chemical interactions .
The chemical behavior of 4-Amino-1,3,5-triazinan-2-one is primarily influenced by the presence of its amino group and the triazine ring. It can undergo various reactions including:
Research indicates that 4-Amino-1,3,5-triazinan-2-one exhibits notable biological activities. It has been studied for its potential as an herbicide due to its phytotoxic effects on various plant species. Additionally, compounds in the triazine family are known for their antimicrobial and antifungal properties, suggesting that 4-Amino-1,3,5-triazinan-2-one may also possess similar activities .
The synthesis of 4-Amino-1,3,5-triazinan-2-one can be achieved through several methods:
4-Amino-1,3,5-triazinan-2-one has several applications across different fields:
Interaction studies involving 4-Amino-1,3,5-triazinan-2-one focus on its reactivity with various biological targets and environmental factors. These studies help elucidate its mechanism of action as an herbicide and its potential effects on non-target organisms. Additionally, research into its interactions with other chemicals can provide insights into its stability and degradation pathways in environmental settings .
Several compounds share structural similarities with 4-Amino-1,3,5-triazinan-2-one. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-4-hydroxy-1,3,5-triazine | C3H4N4O | Contains a hydroxyl group enhancing solubility |
5-Azacytosine | C4H4N4O | Features a nitrogen substitution enhancing reactivity |
6-Amino-1,3,5-triazinan-2-one | C3H6N4O | Additional amino group may increase biological activity |
These compounds highlight the diversity within the triazine family while illustrating how substitutions can affect chemical properties and biological activities .